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IC50 Values and Selectivity Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of infigratinib against

various FGFR subtypes and other relevant kinases, demonstrating its strong selectivity for FGFR1-3.

Kinase Target IC50 Value Notes / Assay Type

FGFR1 0.9 nM [1], 1.1 nM [2] Cell-free assay [1]

FGFR2 1.4 nM [1], 1 nM [2] Cell-free assay [1]

FGFR3 1.0 nM [1], 2 nM [2] Cell-free assay [1]

FGFR3 (K650E) 4.9 nM Cell-free assay [1]

FGFR4 60 nM [1], 61 nM [2] >40-fold selective vs.

FGFR1-3 [1]

VEGFR2 180 nM (0.18 µM) [1] Low potency [1]

Other Kinases (Abl, Fyn, Kit, Lck,
Lyn, Yes)

IC50 > 300 nM (0.3 µM) to 2.5
µM [1]

Little activity [1]
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In cellular models, infigratinib inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-dependent

BaF3 cells with IC50 values of 2.9 µM, 2.0 µM, and 2 µM, respectively [1]. It also suppressed

autophosphorylation of FGFR wild-type and mutant proteins in cancer cell lines [1].

Experimental Protocols for IC50 Determination

The key experiments for determining infigratinib's IC50 values involve biochemical kinase assays and

cellular proliferation assays.

Radiometric Kinase Assay (Cell-Free)

This protocol measures the compound's direct inhibition of FGFR kinase activity in a cell-free system [1].

Procedure:
A purified GST-fusion FGFR3-K650E kinase domain is used as the enzyme source.

Enzyme is mixed with a synthetic peptidic substrate (poly(EY) 4:1), ATP, and radiolabeled
[γ³³P]-ATP.

The reaction is initiated by adding the enzyme to the substrate mixture containing serially
diluted infigratinib or a control (e.g., DMSO).

The final assay components are incubated for 10 minutes at room temperature in a buffer
containing Tris-HCl, MnCl₂, MgCl₂, and DTT.

The reaction is stopped with EDTA.
The incorporation of ³³P into the polypeptide substrate is quantified using the filter-binding
(FB) method: the reaction mixture is transferred to a PVDF membrane, washed with H₃PO₄,
and the radioactivity is measured with a scintillation counter.

IC50 values are calculated by linear regression analysis of the percentage inhibition at each
infigratinib concentration.

Cellular Proliferation Assay

This assesses the functional consequence of FGFR inhibition on cell growth [1] [3].

Cell Lines: Murine BaF3 cell lines engineered to be dependent on specific FGFRs (e.g., FGFR1,

FGFR2-Q, FGFR3) are commonly used.
Procedure:

Cells are seeded in culture plates.
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After cell adhesion, they are treated with infigratinib across a range of concentrations (e.g., 0

nM to 0.1 µM) for a defined period, typically 48 to 72 hours [1] [3].
Cell viability is measured using assays like sulforhodamine B (SRB) assay [3] or ATP-based
luminescence assays [3].
Absorbance or luminescence readings are taken, and IC50 values are calculated from the

dose-response curves.

Mechanism of Action and Signaling Pathway

Infigratinib binds reversibly to the ATP-binding cleft of FGFR, preventing receptor autophosphorylation

and subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MAPK pathway,

which drives tumor cell proliferation and survival [4] [5].
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Infigratinib inhibits FGFR signaling by competing with ATP, thereby blocking downstream pathways that

drive tumor growth.

Research Implications and Resistance Mechanisms

Targeting FGFR2 Alterations: Infigratinib's high potency against FGFR2 is therapeutically relevant,
as FGFR2 fusions or rearrangements are found in 10-15% of intrahepatic cholangiocarcinoma

(iCCA) cases [6] [7].
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Overcoming Multidrug Resistance: Research indicates that infigratinib can reverse ABCB1/P-
glycoprotein-mediated multidrug resistance (MDR). It inhibits the efflux of chemotherapeutic
agents like paclitaxel and doxorubicin, thereby resensitizing resistant cancer cells to these drugs [8].

Acquired Resistance: A significant challenge is the development of acquired resistance. Studies
show that resistance can emerge through secondary mutations in the FGFR2 kinase domain or

via convergent activation of the MAPK pathway (e.g., through KRAS or BRAF mutations),
providing a bypass signaling track [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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